molecular formula C15H13FO3 B6365591 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% CAS No. 1261899-28-8

3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95%

Cat. No. B6365591
CAS RN: 1261899-28-8
M. Wt: 260.26 g/mol
InChI Key: LSDPVJYYTAZUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid (FMB) is an organic compound that has been extensively studied in the laboratory due to its potential applications in the fields of drug design, medicinal chemistry, and biochemistry. This compound is a member of the aromatic carboxylic acid family and is a derivative of benzoic acid. FMB has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial. It has also been studied for its potential to be used as a therapeutic and diagnostic agent. In

Scientific Research Applications

3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been studied for its potential applications in the fields of drug design, medicinal chemistry, and biochemistry. In particular, it has been studied for its potential to be used as a therapeutic and diagnostic agent. For example, 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been studied as a potential anti-inflammatory agent, and its ability to inhibit the expression of pro-inflammatory cytokines has been demonstrated. Additionally, 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been studied as a potential anticancer agent, as it has been found to inhibit the growth of various types of cancer cells. It has also been studied as a potential antibacterial agent, as it has been found to inhibit the growth of several species of bacteria.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% is not fully understood, but several possible mechanisms have been proposed. One proposed mechanism is that 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% may act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes involved in the production of pro-inflammatory mediators. Additionally, 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% may act as an inhibitor of nuclear factor kappa-B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses. Finally, 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% may act as an inhibitor of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been found to possess a wide range of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been found to possess antioxidant and neuroprotective effects. 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has also been found to modulate the expression of various genes, including those involved in the regulation of inflammation, apoptosis, and cell cycle progression.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and can be stored for long periods of time without degradation. Finally, it is non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to using 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% in laboratory experiments. For example, its mechanism of action is not fully understood and its effects on humans are not well-studied. Additionally, it is not approved by the FDA for therapeutic use.

Future Directions

There are several potential future directions for research on 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95%. First, further research is needed to better understand its mechanism of action and its potential therapeutic and diagnostic applications. Additionally, further research is needed to better understand its effects on humans, including its potential toxicity and side effects. Finally, further research is needed to explore its potential use in the development of new drugs and diagnostic agents.

Synthesis Methods

3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% can be synthesized in a variety of ways, including through a reaction between 2-methoxy-5-methylphenol and 3-fluorobenzoic acid, as well as a reaction between 2-methoxy-5-methylphenol and 3-fluorobenzaldehyde. The reaction between the two compounds can be carried out using a variety of catalysts, such as palladium, platinum, or nickel. The reaction is typically performed under anhydrous conditions, and the product is isolated by column chromatography.

properties

IUPAC Name

3-fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-6-14(19-2)12(7-9)11-5-4-10(15(17)18)8-13(11)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDPVJYYTAZUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681456
Record name 2-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261899-28-8
Record name 2-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.